molecular formula C8H6F4O2 B1356510 1,3-Bis(difluoromethoxy)benzene CAS No. 22236-12-0

1,3-Bis(difluoromethoxy)benzene

Cat. No. B1356510
CAS RN: 22236-12-0
M. Wt: 210.13 g/mol
InChI Key: WKUYZOKJVGOZNE-UHFFFAOYSA-N
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Description

“1,3-Bis(difluoromethoxy)benzene” is a chemical compound with the CAS Number: 22236-12-0 . It has a molecular weight of 210.13 and a linear formula of C8H6F4O2 .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(difluoromethoxy)benzene” is represented by the linear formula C8H6F4O2 . The average mass is 210.126 Da .


Physical And Chemical Properties Analysis

“1,3-Bis(difluoromethoxy)benzene” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Polyethers

    • 1,3-Bis(difluoromethoxy)benzene derivatives have been used in the synthesis of highly fluorinated polyethers. These polyethers are known for their solubility, hydrophobicity, and low dielectric properties, making them useful in various applications, including electronics and insulation materials. They also exhibit moderate thermal stability and specific glass transition temperatures (Fitch et al., 2003).
  • Optimization of Synthesis Processes

    • The compound has been studied in the context of optimizing synthesis processes for related chemicals like 1,3-Bis(isocyanatomethyl)benzene. This optimization is critical in industries such as automotive and construction, where these compounds are used for high-performance materials (Dong Jianxun et al., 2018).
  • Anion Transport and Medicinal Chemistry

    • Derivatives of 1,3-Bis(difluoromethoxy)benzene, such as 1,3-Bis(benzimidazol-2-yl)benzene, have shown potent anionophoric activity, which is significant in the field of medicinal chemistry. These properties are critical for understanding ion transport mechanisms in biological systems (Peng et al., 2016).
  • Coordination Chemistry and Metal Ion Complexation

    • Research on difluoro-m-cyclophane-based fluorocryptands, derived from 1,3-bis(difluoromethoxy)benzene, has provided insights into the coordination chemistry of fluorocarbons. These studies are essential for understanding the complexation of metal ions, which has implications in areas like catalysis and material science (Plenio et al., 1997).
  • Fluorination and Halogenation Studies

    • 1,3-Bis(difluoromethoxy)benzene and its derivatives have been subjects of fluorination and halogenation studies. These reactions are crucial in developing new compounds with potential applications in various industries, including pharmaceuticals and agrochemicals (Parsons, 1972).
  • Organometallic Synthesis

    • It has also been used as a starting material in organomet
    allic synthesis. The versatility of 1,3-bis(difluoromethoxy)benzene in creating organometallic compounds is valuable for research in catalysis and the development of new materials .
  • Synthesis of Heterocycles and Siloxanes

    • Compounds derived from 1,3-bis(difluoromethoxy)benzene have been used to prepare a series of heterocycles and siloxanes, which are important in the development of new materials with unique properties (Schröck et al., 1996).
  • Study of Chelating Properties

    • The chelating properties of certain derivatives of 1,3-bis(difluoromethoxy)benzene have been explored. This research is important for understanding complexation reactions, particularly in the context of metal ion binding, which has applications in fields like analytical chemistry and environmental science (Sepiol et al., 1985).
  • Catalysis in Polymer Synthesis

    • It has been involved in research focusing on catalysis for the synthesis of optically active and diisotactic polymers, showcasing its potential in developing advanced polymeric materials (Zhou & Kawakami, 2005).
  • Development of Fluorine-Containing Polyetherimide

    • 1,3-Bis(difluoromethoxy)benzene derivatives have been used in the synthesis of novel fluorine-containing polyetherimide, a material noted for its properties and potential applications in areas like coatings and films (Yu Xin-hai, 2010).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,3-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUYZOKJVGOZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537140
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(difluoromethoxy)benzene

CAS RN

22236-12-0
Record name 1,3-Bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22236-12-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org

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